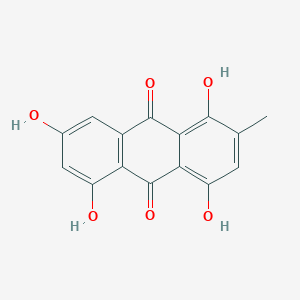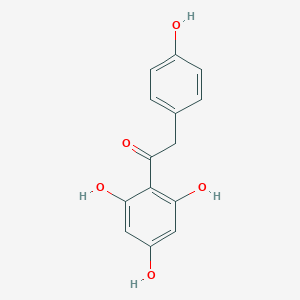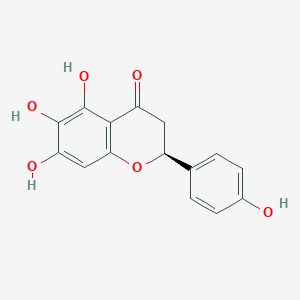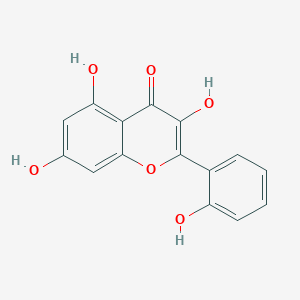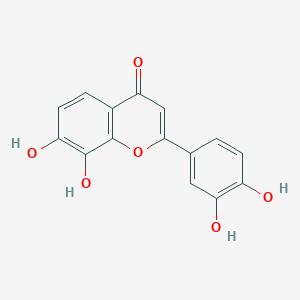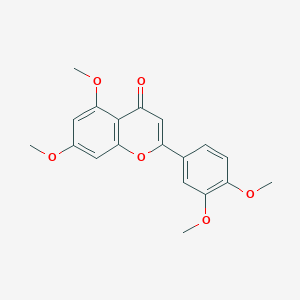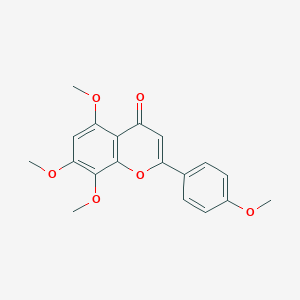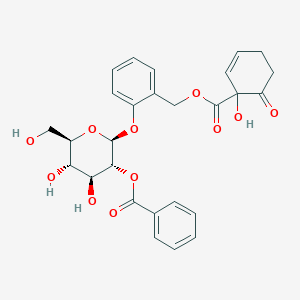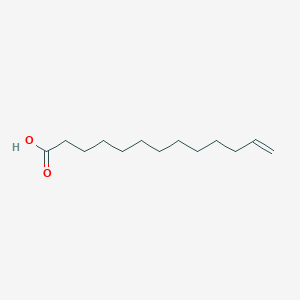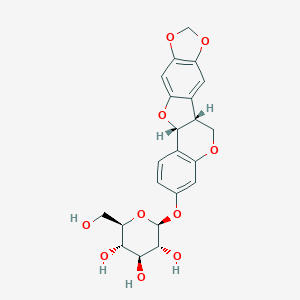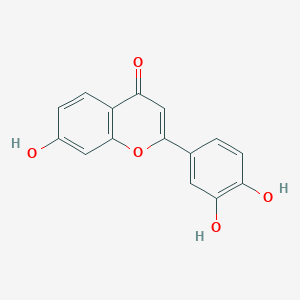
7,3',4'-Trihydroxyflavone
Descripción general
Descripción
7,3’,4’-Trihydroxyflavone is a flavonoid found in A. julibrissin bark and has diverse biological activities . It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite radicals in cell-free assays, reduces total reactive oxygen species in rat kidney homogenates, and inhibits COX-1 . It is also active against M. tuberculosis .
Molecular Structure Analysis
The molecular formula of 7,3’,4’-Trihydroxyflavone is C15H10O5 . The InChI and Canonical SMILES representations provide more details about its structure .Chemical Reactions Analysis
7,3’,4’-Trihydroxyflavone has shown antioxidant and anti-inflammatory effects . It has been found to have lower activity on NO, IL-1β suppression, and c-Src binding but higher ROS-scavenging capacity and less cytotoxicity .Physical And Chemical Properties Analysis
7,3’,4’-Trihydroxyflavone has a molecular weight of 270.24 g/mol . Its density, boiling point, and melting point are 1.5±0.1 g/cm3, 572.8±50.0 °C at 760 mmHg, and 326-327ºC, respectively .Aplicaciones Científicas De Investigación
Antioxidant and Anti-Inflammatory Effects
- Scientific Field : Biochemistry and Pharmacology
- Summary of Application : 7,3’,4’-Trihydroxyflavone has shown preliminary antioxidant and anti-inflammatory activities in a two-dimensional (2D) cell culture model .
- Methods of Application : The antioxidant potency was examined by their scavenging ability of cellular reactive oxygen species. Anti-inflammatory activities were examined via their inhibitory effects on inflammatory mediators in vitro on 2D and 3D macrophage models .
- Results : In the 3D macrophages, two flavones were less bioactive than they were in 2D macrophages, but they both significantly suppressed the overexpression of proinflammatory mediators in two cell models .
Inhibition of COX-1
- Scientific Field : Biochemistry
- Summary of Application : 7,3’,4’-Trihydroxyflavone has been found to inhibit COX-1 .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The IC50 value for the inhibition of COX-1 by 7,3’,4’-Trihydroxyflavone is 36.7 µM .
Activity against M. tuberculosis
- Scientific Field : Microbiology
- Summary of Application : 7,3’,4’-Trihydroxyflavone has been found to be active against M. tuberculosis .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The MIC (minimum inhibitory concentration) value for the activity of 7,3’,4’-Trihydroxyflavone against M. tuberculosis is 50 µg/ml .
Inhibition of Osteoclastic Differentiation
- Scientific Field : Biochemistry
- Summary of Application : 7,3’,4’-Trihydroxyflavone has been found to inhibit RANKL-induced osteoclastic differentiation of mouse bone marrow-derived macrophages (BMDMs) .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : It decreases mRNA expression of the osteoclastic marker genes encoding the calcitonin receptor, cathepsin K1 V-ATPase V0 subunit d2 (Atp6v0d2), and dendritic cell specific transmembrane protein (Dcstamp) in BMDMs .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGJHYLIHMCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175836 | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4'-Trihydroxyflavone | |
CAS RN |
2150-11-0 | |
| Record name | 3′,4′,7-Trihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



